

XMD8-87: Application Notes and Protocols for Immunoprecipitation Experiments

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Compound of Interest

Compound Name: XMD8-87

Cat. No.: B608692

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Introduction

XMD8-87 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1).[1][2] TNK2/ACK1 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in various cellular processes, including cell proliferation, migration, and survival.[3][4][5] Its aberrant activation is associated with several cancers, making it an attractive target for therapeutic development.[4][6] These application notes provide a comprehensive guide for utilizing **XMD8-87** in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to investigate TNK2 signaling pathways and its protein-protein interactions.

Data Presentation

XMD8-87 Inhibitor Profile

Parameter	Value	Species/Assay Condition	Reference
Primary Target	TNK2 (ACK1)	[1][2]	
Binding Affinity (Kd)	15 nM	Ambit binding assay	[1][7]
IC50 (TNK2)	1.9 μ M	ELISA assay	[1][2]
IC50 (TNK2 D163E mutant)	38 nM	Ba/F3 cells	[8][9][10]
IC50 (TNK2 R806Q mutant)	113 nM	Ba/F3 cells	[8][9][10]
Mechanism of Action	ATP-competitive, reversible	[1]	

Selectivity of XMD8-87

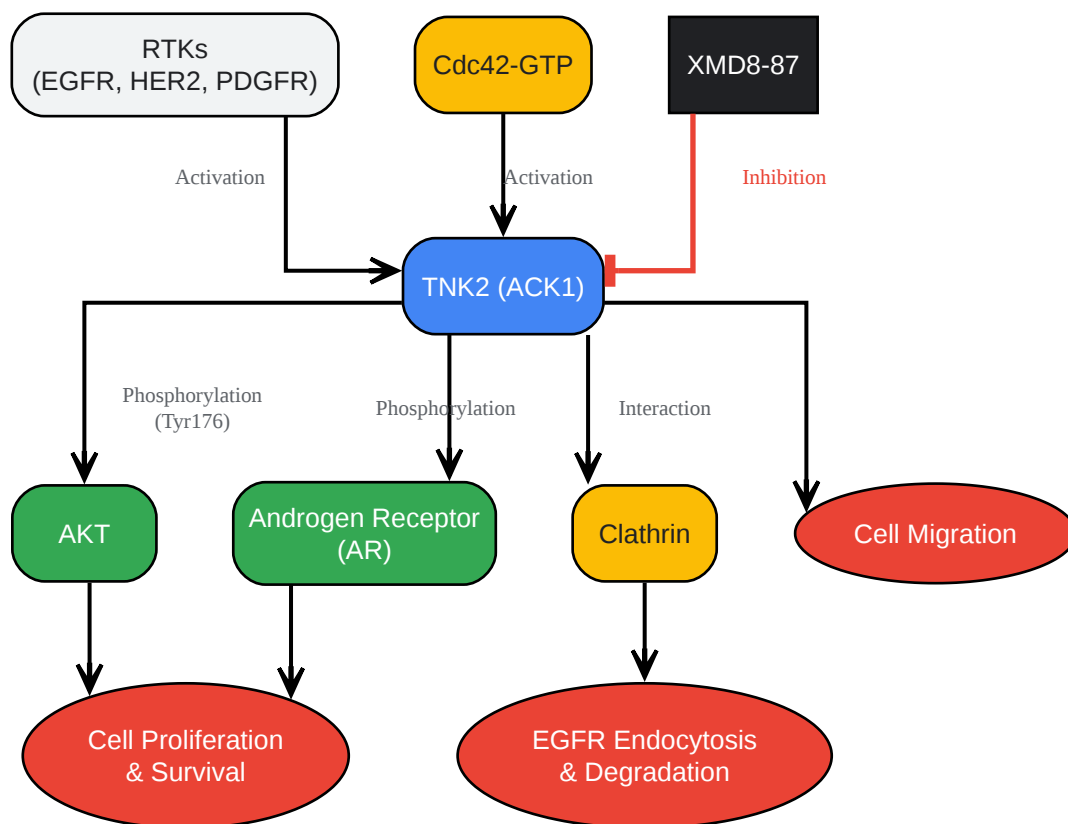
XMD8-87 exhibits excellent kinome selectivity. In a DiscoverX KinomeScan at a 10 μ M screening concentration, it showed high selectivity with $S(35) = 0.08$, $S(10) = 0.03$, and $S(1) = 0.02$.^[1] However, researchers should be aware of potential off-target effects.

Potential Off-Target	Binding Affinity (Kd)	IC50	Reference
BRK	37 nM	47 nM	[1]
CSF1R	330 nM	428 nM	[1]
DCAMKL1	280 nM	-	[1]
FRK	96 nM	264 nM	[1]
TNK1	110 nM	-	[1]

Signaling Pathway

TNK2/ACK1 acts as a crucial transducer of signals from various cell surface receptors. Upon activation by RTKs such as EGFR, HER2, and PDGFR, TNK2 can phosphorylate downstream

substrates, including AKT and the Androgen Receptor (AR), promoting cell survival and proliferation.[3][4][6] It also plays a role in regulating EGFR degradation through its interaction with clathrin.[5]



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Figure 1: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of **XMD8-87**.

Experimental Protocols

Protocol 1: Immunoprecipitation of TNK2 from Cultured Cells Treated with XMD8-87

This protocol is designed to isolate TNK2 from cell lysates to study its abundance, post-translational modifications, or to serve as a basis for co-immunoprecipitation experiments.

Materials:

- **XMD8-87** (Tocris, Selleck Chemicals, etc.)

- Cell culture reagents
- Phosphate-buffered saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. For co-IP, a milder buffer may be necessary.[11]
- Anti-TNK2/ACK1 antibody, validated for immunoprecipitation
- Isotype control IgG
- Protein A/G magnetic beads or agarose slurry
- Microcentrifuge tubes
- End-over-end rotator
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with the desired concentration of **XMD8-87** or DMSO (vehicle control) for the specified duration (e.g., 1-6 hours). A typical concentration range for cellular assays is 100 nM to 5 μ M.[8]
- Cell Lysis:
 - Aspirate the media and wash the cells once with ice-cold PBS.
 - Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
- Immunoprecipitation:
 - Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
 - To 500 µg - 1 mg of total protein, add the anti-TNK2 antibody (the optimal amount should be predetermined). As a negative control, add an equivalent amount of isotype control IgG to a separate tube.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
 - Add pre-washed Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.
- Washing and Elution:
 - Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
 - After the final wash, remove all residual buffer.
 - To elute the protein, add 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.
 - Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated protein.
- Analysis:
 - Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-TNK2 antibody to confirm successful immunoprecipitation.

Protocol 2: Co-Immunoprecipitation to Identify TNK2 Interacting Partners

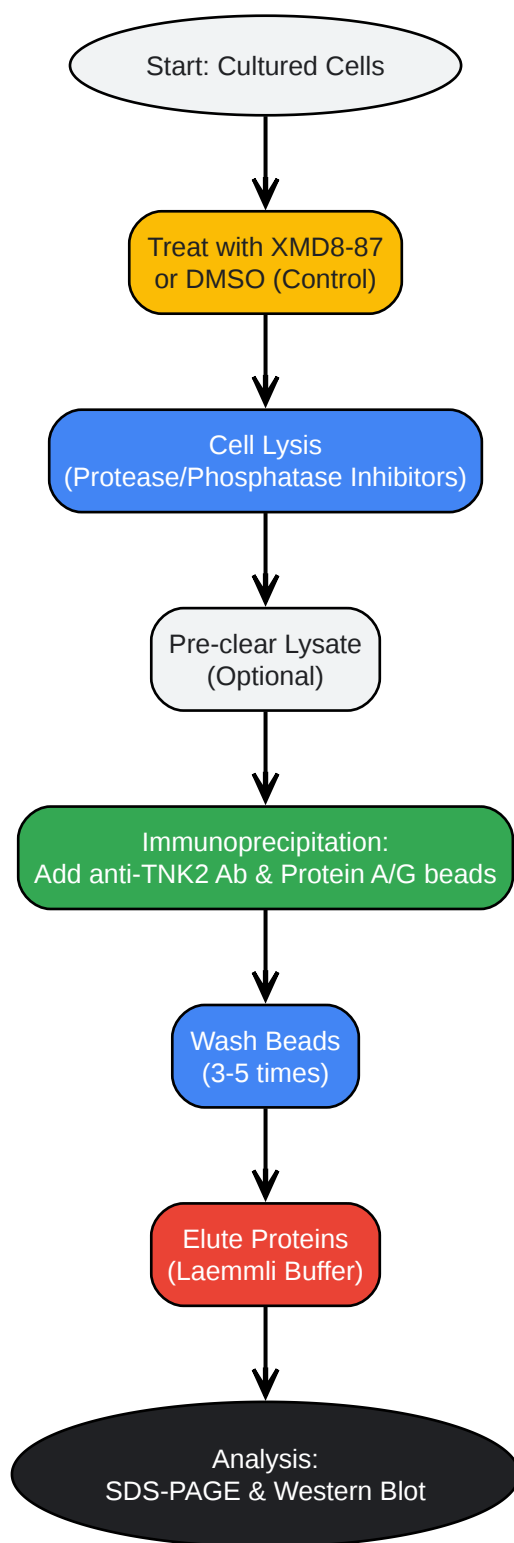
This protocol aims to identify proteins that interact with TNK2. The inclusion of **XMD8-87** can help determine if the interaction is dependent on the kinase activity of TNK2.

Procedure:

Follow the steps outlined in Protocol 1, with the following modifications:

- Lysis Buffer: Use a non-denaturing lysis buffer to preserve protein-protein interactions.[\[11\]](#)
- **XMD8-87** Treatment: Consider two treatment strategies:
 - Pre-treatment of cells: Treat cells with **XMD8-87** before lysis to assess how inhibition of TNK2 activity within the cellular context affects its interactions.
 - In-lysate treatment: Add **XMD8-87** to the lysate during the antibody incubation step to determine if the inhibitor can disrupt an existing interaction in vitro.
- Washing: Perform washes with a less stringent buffer to avoid disrupting weaker protein interactions.
- Analysis: After SDS-PAGE and transfer, probe the membrane with antibodies against the putative interacting protein(s). The immunoprecipitated sample should also be probed for TNK2 as a positive control.

Experimental Workflow Visualization



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Figure 2: General workflow for immunoprecipitation using **XMD8-87**.

Troubleshooting and Considerations

- **Antibody Selection:** Use a high-quality antibody validated for immunoprecipitation to ensure specificity and efficiency.
- **Lysis Buffer Choice:** The stringency of the lysis buffer is critical. For co-IP, a milder buffer is recommended to preserve protein complexes.^[11]
- **Controls:** Always include a negative control (isotype IgG) to assess non-specific binding. An input control (a small fraction of the cell lysate) should also be run on the Western blot to verify the presence of the target protein.
- **Inhibitor Concentration:** The optimal concentration of **XMD8-87** should be determined empirically for each cell line and experimental condition.
- **Interpretation of Co-IP Results:** A change in the interaction profile upon **XMD8-87** treatment may suggest that the interaction is dependent on the kinase activity of TNK2. However, it could also be due to conformational changes induced by the inhibitor binding to the kinase domain. Further validation experiments are recommended.

By following these guidelines and protocols, researchers can effectively utilize **XMD8-87** as a chemical probe to dissect the complex roles of TNK2/ACK1 in cellular signaling and disease.

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